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Introduction: The Versatility of a Key Pharmaceutical Intermediate

Methyl 2-amino-5-chlorobenzoate (CAS No. 5202-89-1) is a substituted anthranilate ester that

has emerged as a pivotal building block in modern organic synthesis.[1] Its unique

arrangement of functional groups—an amine, a chloro group, and a methyl ester on an

aromatic ring—provides a versatile scaffold for constructing complex molecular architectures.

While its isomer, Methyl 5-amino-2-chlorobenzoate (CAS No. 42122-75-8), also finds

applications, the 2-amino-5-chloro isomer is of particular significance in the pharmaceutical

industry.[2] It is an indispensable intermediate in the synthesis of various Active Pharmaceutical

Ingredients (APIs), most notably Tolvaptan, a selective vasopressin V2-receptor antagonist

used to treat hyponatremia and polycystic kidney disease.[1] Beyond pharmaceuticals, its utility

extends to the synthesis of dyes, agrochemicals, and other fine chemicals, underscoring its

industrial importance.[1]

This guide provides an in-depth exploration of Methyl 2-amino-5-chlorobenzoate, detailing its

synthesis, key reaction conditions, and proven protocols. The content herein is curated for

researchers, scientists, and drug development professionals, offering both theoretical insights

and practical, field-tested methodologies.
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Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of safe and

successful experimentation.

Table 1: Physicochemical Data for Methyl 2-amino-5-chlorobenzoate

Property Value Source(s)

CAS Number 5202-89-1 [1][3]

Molecular Formula C₈H₈ClNO₂ [3][4]

Molecular Weight 185.61 g/mol [1][3][4]

Appearance
White to off-white/cream

crystalline powder
[1][5]

Melting Point 66-73 °C [3][5][6]

Boiling Point 168-170 °C at 22 mmHg [3][6]

IUPAC Name
methyl 2-amino-5-

chlorobenzoate
[4]

Synonyms Methyl 5-chloroanthranilate [1][4][7]

Safety, Handling, and Storage
Methyl 2-amino-5-chlorobenzoate is considered hazardous and requires careful handling.[4][8]

Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may

cause respiratory irritation (H335).[3][4]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety goggles or a face shield, and a lab coat.[3][9] When handling the

powder, use a dust mask (e.g., N95) or work in a fume hood to avoid inhalation.[3][9]

Handling: Use only in a well-ventilated area.[9][10] Avoid formation of dust and aerosols.[9]

Prevent contact with skin, eyes, and clothing.[8]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]

Keep away from strong oxidizing agents.[8]

First-Aid Measures:

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If

irritation persists, seek medical attention.[8][9]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing for at least 15 minutes and get immediate

medical attention.[8][9]

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical

attention if symptoms occur.[8][9]

Synthesis of Methyl 2-amino-5-chlorobenzoate
The preparation of the title compound is typically achieved through a two-step process starting

from 2-aminobenzoic acid (anthranilic acid). This involves an electrophilic chlorination followed

by esterification.

Protocol 1: Two-Step Synthesis from Anthranilic Acid
This protocol is adapted from established literature methods and involves the chlorination of

anthranilic acid followed by a Fischer-Speier esterification.[11]

Step 1: Synthesis of 2-Amino-5-chlorobenzoic Acid

Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzoic acid (10 g, 66 mmol) in

dimethylformamide (DMF, 40 mL).

Chlorination: Add N-chlorosuccinimide (NCS) (8.8 g, 66 mmol) to the solution. Rationale:

NCS is a mild and effective electrophilic chlorinating agent for activated aromatic rings.

Heating: Heat the reaction mixture to 100 °C for approximately 40 minutes. Monitor the

reaction progress using Thin Layer Chromatography (TLC).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.fishersci.com/store/msds?partNumber=AAL2018714&productDescription=METHL+2-AMINO-5-CHLROB+98%2B+25G&vendorId=VN00024248&countryCode=US&language=en
https://www.echemi.com/sds/methyl-2-amino-5-chlorobenzoate-temppid160705009319.html
https://www.fishersci.com/store/msds?partNumber=AAL2018714&productDescription=METHL+2-AMINO-5-CHLROB+98%2B+25G&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AAL2018714&productDescription=METHL+2-AMINO-5-CHLROB+98%2B+25G&vendorId=VN00024248&countryCode=US&language=en
https://www.echemi.com/sds/methyl-2-amino-5-chlorobenzoate-temppid160705009319.html
https://www.fishersci.com/store/msds?partNumber=AAL2018714&productDescription=METHL+2-AMINO-5-CHLROB+98%2B+25G&vendorId=VN00024248&countryCode=US&language=en
https://www.echemi.com/sds/methyl-2-amino-5-chlorobenzoate-temppid160705009319.html
https://www.fishersci.com/store/msds?partNumber=AAL2018714&productDescription=METHL+2-AMINO-5-CHLROB+98%2B+25G&vendorId=VN00024248&countryCode=US&language=en
https://www.echemi.com/sds/methyl-2-amino-5-chlorobenzoate-temppid160705009319.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3009038/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1309103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Precipitation: After cooling to room temperature, slowly pour the reaction mixture into ice-

water (150 mL). A white solid will precipitate.

Isolation: Filter the solid, wash thoroughly with water (3 x 50 mL), and dry to afford the

intermediate, 2-amino-5-chlorobenzoic acid.[11]

Step 2: Esterification to Methyl 2-amino-5-chlorobenzoate

Reaction Setup: Suspend the dried 2-amino-5-chlorobenzoic acid (e.g., 20 mmol) in

methanol (60 mL).

Esterification: Carefully add thionyl chloride (SOCl₂, 4.4 mL, 60 mmol) dropwise to the

suspension at 0 °C. Rationale: Thionyl chloride reacts with methanol to form methyl

chlorosulfite and HCl in situ. The HCl acts as a catalyst for the esterification.

Reflux: Heat the resulting suspension to reflux and maintain overnight.

Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl

acetate and wash with a 10% sodium hydroxide (NaOH) solution to remove any unreacted

acid.[11]

Purification: Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent

to yield the final product, Methyl 2-amino-5-chlorobenzoate.[11] The product can be further

purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.

Step 1: Chlorination
Step 2: Esterification

2-Aminobenzoic Acid 2-Amino-5-chlorobenzoic Acid

  NCS, DMF
  100°C Methyl 2-amino-5-chlorobenzoate
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Caption: Synthetic pathway for Methyl 2-amino-5-chlorobenzoate.
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Key Synthetic Transformations and Protocols
The strategic placement of reactive sites makes Methyl 2-amino-5-chlorobenzoate an ideal

substrate for a variety of transformations, particularly palladium-catalyzed cross-coupling

reactions.

Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds.[12][13]

While the chloro-substituent is less reactive than a bromo- or iodo-substituent, modern catalyst

systems can effectively couple aryl chlorides. This reaction allows for the introduction of diverse

aryl or heteroaryl groups at the 5-position.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12]
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Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Reaction Setup: To an oven-dried Schlenk flask, add Methyl 2-amino-5-chlorobenzoate (1.0

equiv.), the desired boronic acid or ester (1.2–1.5 equiv.), and a base (e.g., K₃PO₄ or

Cs₂CO₃, 2.0–3.0 equiv.).

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or

Nitrogen) three times. Rationale: The Pd(0) catalyst is oxygen-sensitive and requires an inert

atmosphere to maintain its activity.

Solvent and Catalyst: Add a degassed solvent (e.g., Toluene, Dioxane, or 2-MeTHF).[14]

Then, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a suitable phosphine ligand

(e.g., SPhos or XPhos, 2-10 mol%) under a positive pressure of inert gas.

Reaction: Heat the mixture to the required temperature (typically 80–120 °C) with vigorous

stirring. Monitor the reaction by TLC or LC-MS.

Work-up: After completion, cool the reaction to room temperature, dilute with an organic

solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and

the palladium catalyst.

Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate it in

vacuo, and purify the crude product by flash column chromatography.

Table 2: Typical Reagents for Suzuki-Miyaura Coupling

Component Example(s) Purpose

Palladium Source Pd(OAc)₂, Pd₂(dba)₃ Catalyst precursor

Ligand SPhos, XPhos, P(t-Bu)₃
Stabilizes Pd(0), facilitates

catalytic cycle

Base K₃PO₄, K₂CO₃, Cs₂CO₃
Activates the boronic acid for

transmetalation

Solvent
Toluene, Dioxane, 2-MeTHF,

THF/H₂O
Reaction medium
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Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds,

enabling the coupling of amines with aryl halides.[15][16] This reaction can be used to further

functionalize the chloro-position of the substrate, though it often requires more active catalyst

systems compared to couplings with aryl bromides.
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Caption: General catalytic cycle for the Buchwald-Hartwig amination.[15]
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Protocol 3: General Procedure for Buchwald-Hartwig Amination

Reaction Setup: In an oven-dried Schlenk tube, combine Methyl 2-amino-5-chlorobenzoate

(1.0 equiv.), the desired amine (1.1–1.5 equiv.), and a strong, non-nucleophilic base (e.g.,

NaOt-Bu or LiHMDS, 1.5–2.0 equiv.).

Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon)

three times.

Solvent and Catalyst: Add a degassed anhydrous solvent (e.g., Toluene or Dioxane). Add the

palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-5 mol%). Rationale:

Precatalysts are air-stable and generate the active Pd(0) species in situ, improving

reproducibility.

Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with stirring.

Monitor the reaction's progress.

Work-up and Purification: Follow a similar procedure to the Suzuki-Miyaura work-up: cool,

dilute, filter through celite, perform an aqueous wash, dry the organic phase, concentrate,

and purify by column chromatography.

N-Acylation
The primary amino group at the 2-position is nucleophilic and readily undergoes acylation to

form amides. This is a fundamental transformation for building more complex structures.

Protocol 4: N-Acylation with an Acyl Chloride

Reaction Setup: Dissolve Methyl 2-amino-5-chlorobenzoate (1.0 equiv.) in an aprotic solvent

such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (1.2–1.5

equiv.), to the solution. Rationale: The base neutralizes the HCl generated during the

reaction, preventing protonation of the starting amine.

Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add the desired acyl chloride (1.0–

1.1 equiv.) dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor

by TLC).

Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with

dilute HCl, saturated NaHCO₃ solution, and brine.

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced

pressure. The resulting amide can be purified by recrystallization or column chromatography.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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